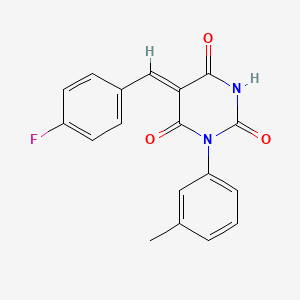
2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodo-2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodo-2-furyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects that make it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of 2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodo-2-furyl)acrylamide is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in the regulation of various cellular processes. For example, it has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and proliferation. It has also been reported to inhibit the activity of proteases, which are involved in the degradation of extracellular matrix proteins and the invasion of cancer cells.
Biochemical and Physiological Effects:
2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodo-2-furyl)acrylamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of viral particles. It has also been reported to reduce the migration and invasion of cancer cells, which are important steps in the progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodo-2-furyl)acrylamide is its ability to inhibit the activity of various enzymes involved in cancer and viral infections. This makes it a promising candidate for the development of new drugs for the treatment of these diseases. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on 2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodo-2-furyl)acrylamide. One of the main areas of interest is the development of new drugs based on this compound for the treatment of cancer and viral infections. Another area of interest is the investigation of the potential toxicity of this compound and the development of strategies to minimize its toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of 2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodo-2-furyl)acrylamide involves the reaction of 3-(5-iodo-2-furyl)acrylic acid with 3,4-dichlorobenzonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with acryloyl chloride to obtain the final compound. This synthesis method has been reported to yield high purity and good yields of the desired compound.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodo-2-furyl)acrylamide has been extensively studied for its potential applications in the field of medicine. This compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral properties. It has also been shown to inhibit the activity of various enzymes such as tyrosine kinases and proteases, which are involved in the progression of cancer and viral infections.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodofuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2IN2O2/c15-11-3-1-9(6-12(11)16)19-14(20)8(7-18)5-10-2-4-13(17)21-10/h1-6H,(H,19,20)/b8-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPVDMYFCCIPRW-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=CC2=CC=C(O2)I)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/C(=C\C2=CC=C(O2)I)/C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodofuran-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B4927637.png)

![3-isopropyl-8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4927649.png)
![1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4927659.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B4927665.png)
![1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol](/img/structure/B4927670.png)
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-butyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B4927675.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperazinecarboxamide](/img/structure/B4927679.png)
![3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B4927686.png)

![4-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-2,5-dimethoxybenzaldehyde](/img/structure/B4927699.png)
![2-{[5-(2-methoxyphenoxy)pentyl]amino}ethanol](/img/structure/B4927720.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4927721.png)